molecular formula C20H18N2OS B2846637 2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 872209-36-4

2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2846637
CAS RN: 872209-36-4
M. Wt: 334.44
InChI Key: GOCCWOVWBFZWGS-UHFFFAOYSA-N
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Description

The compound “2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a derivative of the pyrano[2,3-d]pyrimidine class . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis Methodologies

Catalyst-Free Synthesis : A remarkable approach involves the catalyst-free synthesis of diversified 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This method offers advantages such as mild reaction conditions, no need for column chromatographic purification, and high atom economy, making it eco-friendly and efficient (Brahmachari & Nayek, 2017).

Pentafluorophenylammonium Triflate (PFPAT) Catalysis : Another notable synthesis involves PFPAT as a catalyst for the construction of chromeno[2,3-d]pyrimidinone derivatives, highlighting the method's high yields, simple methodology, and greener conditions (Ghashang, Mansoor, & Aswin, 2013).

Antimicrobial Activities

In Vitro Antitubercular Activity : Novel 4H-chromeno[2,3-d]pyrimidine derivatives have demonstrated significant in vitro antitubercular and antimicrobial activities, suggesting their potential for treating tuberculosis and various bacterial infections (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Antifibrotic Agents : Synthesis of chromeno[3,4-c]pyridones and their evaluation as antifibrotic agents highlight the therapeutic potential of chromeno[2,3-d]pyrimidine derivatives in treating fibrotic diseases without harmful side effects on liver and kidney functions (Ismail & Noaman, 2005).

Fluorescence Properties

Fluorescent Coumarin Scaffolds : The development of monastrol analogs conjugated with fluorescent coumarin scaffolds represents an intriguing avenue for research, offering potential applications in fluorescence imaging and diagnostic tools (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).

Other Notable Properties

Chemosensor for Hg2+ Ions : The synthesis of chromeno[d]pyrimidine-2,5-dione/thione derivatives has been utilized to create a colorimetric chemosensor for Hg2+ ions, showcasing an application in environmental monitoring and safety (Jamasbi, Ziarani, Mohajer, & Badiei, 2021).

Mechanism of Action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It’s known that the structure–activity relationship of similar compounds is significantly affected by the lipophilicity of the substituent at certain positions . This suggests that the compound’s interaction with its targets and any resulting changes may be influenced by its chemical structure and the nature of its substituents.

Biochemical Pathways

Similar compounds have been found to inhibit the pi3k/akt/mtor signaling cascade, which is frequently activated in different types of cancer . This suggests that the compound may affect similar pathways and have downstream effects related to cell proliferation and survival.

Pharmacokinetics

Most of the synthesized compounds similar to it were predicted to have good pharmacokinetics properties in a theoretical kinetic study . This suggests that the compound may have favorable bioavailability.

Result of Action

Similar compounds have shown promising activity against various cancer cell lines . This suggests that the compound may have similar effects, potentially inhibiting cell growth or inducing cell death in certain types of cancer cells.

Action Environment

The antitumor activity of similar compounds was found to be significantly affected by the lipophilicity of the substituent at certain positions . This suggests that factors affecting lipophilicity, such as pH and temperature, could potentially influence the compound’s action and efficacy.

properties

IUPAC Name

2-(4-ethylphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-3-13-5-7-14(8-6-13)18-21-19-16(20(24)22-18)11-15-10-12(2)4-9-17(15)23-19/h4-10H,3,11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCCWOVWBFZWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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